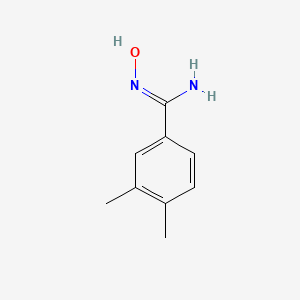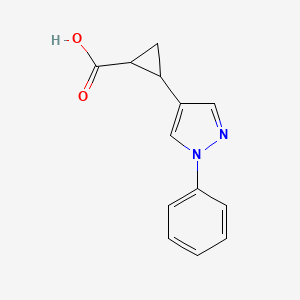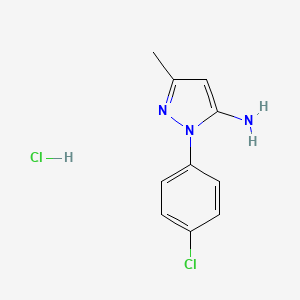
1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
Overview
Description
1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a useful research compound. Its molecular formula is C10H11Cl2N3 and its molecular weight is 244.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- Pitolisant primarily targets the histamine H3 receptor . These receptors play a crucial role in regulating histamine synthesis and release in the brain. When synaptic histamine levels are high, histamine binds to H3 autoreceptors, inhibiting further synthesis and release of histamine .
- Pitolisant acts as a high-affinity competitive antagonist (Ki 0.16 nM) and an inverse agonist (EC50 1.5 nM) at the human H3 receptor. It binds to the antagonist binding site within the transmembrane core of the receptor, just below the extracellular loops. By blocking histamine autoreceptors, pitolisant enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
- The histaminergic system is involved in maintaining wakefulness. Pitolisant’s action leads to increased histaminergic neuron activity, which contributes to its wake-promoting effects. However, the exact downstream pathways affected by pitolisant remain unclear .
- The molecular and cellular effects of pitolisant’s action include increased histaminergic neurotransmission, which promotes wakefulness and reduces excessive daytime sleepiness in narcolepsy patients .
- Environmental factors, such as diet, other medications, and individual variations, can influence pitolisant’s efficacy and stability. However, specific details regarding environmental interactions are not extensively documented .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions suggest that this compound may have antioxidant properties, potentially protecting cells from oxidative damage.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in SH-SY5Y cells, this compound has been shown to reduce reactive oxygen species (ROS) levels and increase the levels of reduced glutathione . These effects indicate that this compound may help in maintaining cellular redox balance and protecting cells from oxidative stress.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to enzymes such as glutathione peroxidase and catalase, enhancing their activity and thereby reducing oxidative stress . Additionally, this compound may modulate gene expression by influencing transcription factors involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound in in vitro studies has shown sustained antioxidant effects, suggesting its potential for prolonged use in research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as reducing oxidative stress and improving cellular function . At higher doses, toxic effects may occur, including cellular damage and adverse physiological responses. Therefore, careful dosage optimization is essential for its safe and effective use in research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can influence the compound’s metabolic flux and the levels of its metabolites, potentially affecting its overall efficacy and safety.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation, influencing its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and cytoplasm . This localization is likely directed by targeting signals or post-translational modifications, which ensure its proper distribution within the cell.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-methylpyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-7-6-10(12)14(13-7)9-4-2-8(11)3-5-9;/h2-6H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHKLSIPZHHLBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


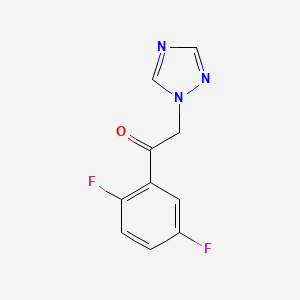
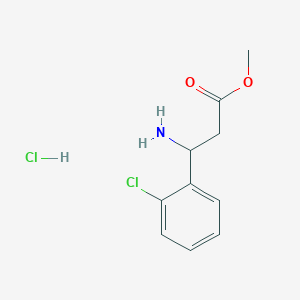
![3-Oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile](/img/structure/B1419258.png)

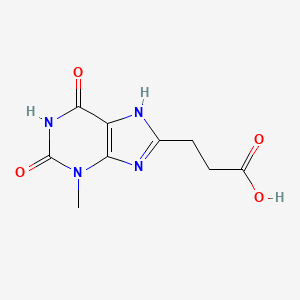
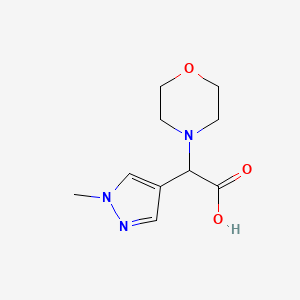

![N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine hydrochloride](/img/structure/B1419266.png)
![1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate](/img/structure/B1419267.png)

![3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid](/img/structure/B1419272.png)
![{2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1419273.png)
